molecular formula C7H12Cl2N2O2S B1524974 Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride CAS No. 1306603-28-0

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride

Cat. No.: B1524974
CAS No.: 1306603-28-0
M. Wt: 259.15 g/mol
InChI Key: JCKGBHNJFBXEBI-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiazole ring, an aminomethyl group, and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminothiazole as the starting material.

  • Reaction Steps: The amino group on the thiazole ring is first alkylated to introduce the aminomethyl group. This is followed by esterification to form the ethyl ester.

  • Reaction Conditions: The alkylation step often requires the use of a strong base, such as sodium hydride, and an alkyl halide. The esterification step is usually carried out using ethanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate ester group to an alcohol.

  • Substitution: Substitution reactions at the aminomethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized thiazole derivatives.

  • Reduction Products: Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate alcohol.

  • Substitution Products: Different aminomethyl-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is used in several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-(aminomethyl)butanoate: Similar structure but lacks the thiazole ring.

  • 2-Aminomethyl-1,3-thiazole-4-carboxylic acid: Similar but without the ethyl ester group.

  • Ethyl 2-(aminomethyl)thiazole-4-carboxylate: Similar but with a different substitution pattern on the thiazole ring.

This comprehensive overview provides a detailed understanding of Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-2-11-7(10)5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKGBHNJFBXEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 2
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Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 4
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Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride

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